Welcome to the BenchChem Online Store!
molecular formula C14H10O2S B1618214 1-methoxythioxanthen-9-one CAS No. 84682-32-6

1-methoxythioxanthen-9-one

Cat. No. B1618214
M. Wt: 242.29 g/mol
InChI Key: GDVXCEXUGSELGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07459263B2

Procedure details

Finally, 1-methoxythioxanthen-9-one (S-12) was prepared. A stirred mixture of 2.05 mL of a 2.0 M solution in heptane/THF of lithium diisopropylamide (4.1 mmol) diluted with 15 mL of anhydrous tetrahydrofuran was cooled to 0° C. and treated dropwise with a solution of 2-[(3-methoxyphenyl)thio]diethylbenzamide (0.4 g, 1.4 mmol) in 3 mL of anhydrous tetrahydrofuran. The reaction mixture was warmed to ambient and stirred for 2 h. Methanol (1 mL) was added, and the resulting solution was washed twice with water, and then with brine. The solution was dried (Na2SO4) and the solvent was removed at reduced pressure to deposit a yellow solid. This crude product was recrystallized from methanol to provide 0.15 g (45% of theory) of a yellow solid. 1H NMR (CDCl3): δ 4.00 (s, 3H), 7.92 (d, 1H), 7.12 (d, 1H), 7.50 (m, 4H), 8.45 (d, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 mmol
Type
reactant
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-[(3-methoxyphenyl)thio]diethylbenzamide
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([S:17][C:18]2[C:26](CC)=[C:25](CC)[CH:24]=[CH:23][C:19]=2[C:20](N)=[O:21])[CH:14]=[CH:15][CH:16]=1.CO>CCCCCCC.C1COCC1.O1CCCC1>[CH3:9][O:10][C:11]1[C:12]2[C:20](=[O:21])[C:19]3[C:18](=[CH:26][CH:25]=[CH:24][CH:23]=3)[S:17][C:13]=2[CH:14]=[CH:15][CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.1 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C1CCOC1
Step Two
Name
2-[(3-methoxyphenyl)thio]diethylbenzamide
Quantity
0.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)SC1=C(C(=O)N)C=CC(=C1CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to ambient and
WASH
Type
WASH
Details
the resulting solution was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
This crude product was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to provide 0.15 g (45% of theory) of a yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=CC=2SC3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.